(2Z,2'Z)-2,2'-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) is an organic compound characterized by the presence of a dithietane ring and phenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) typically involves the formation of the dithietane ring followed by the attachment of phenylethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under controlled conditions.
Condensation Reactions: Attachment of phenylethanone groups via condensation reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phenylethanone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides, while reduction of the phenylethanone groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, compounds with dithietane rings and phenylethanone groups may exhibit interesting biological activities. Research may focus on their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone) involves interactions with molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
(2Z,2’Z)-2,2’-(1,3-dithietane-2,4-diylidene)bis(1-phenylethanone): Unique due to its specific dithietane and phenylethanone structure.
Other Dithietane Compounds: Compounds with similar dithietane rings but different substituents.
Phenylethanone Derivatives: Compounds with phenylethanone groups but different ring structures.
Properties
CAS No. |
43155-37-9 |
---|---|
Molecular Formula |
C18H12O2S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-phenacylidene-1,3-dithietan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C18H12O2S2/c19-15(13-7-3-1-4-8-13)11-17-21-18(22-17)12-16(20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
XWUYZIWMZBIWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2SC(=CC(=O)C3=CC=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.